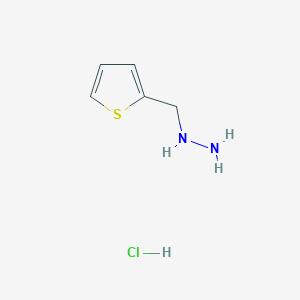
Clorhidrato de 2-(hidrazinometil)tiofeno
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives, including 2-(Hydrazinomethyl)thiophene hydrochloride, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(Hydrazinomethyl)thiophene hydrochloride consists of a thiophene ring with a hydrazinomethyl group attached.Chemical Reactions Analysis
Thiophene derivatives, including 2-(Hydrazinomethyl)thiophene hydrochloride, have been shown to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a significant role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación
Química medicinal: aplicaciones anticancerígenas
Los derivados del tiofeno, incluido el clorhidrato de 2-(hidrazinometil)tiofeno, se han explorado por su potencial en la terapia contra el cáncer. La capacidad del compuesto para actuar como precursor en la síntesis de diversas moléculas biológicamente activas lo hace valioso en el descubrimiento y desarrollo de fármacos. Su flexibilidad estructural permite la creación de nuevas unidades de tiofeno con una amplia gama de actividades terapéuticas .
Ciencia de los materiales: semiconductores orgánicos
En el campo de la ciencia de los materiales, los compuestos basados en tiofeno se utilizan por sus propiedades semiconductoras. Juegan un papel importante en el avance de los semiconductores orgánicos, que son cruciales para desarrollar transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) .
Electrónica orgánica: transistores de efecto de campo
El this compound se puede utilizar en la síntesis de semiconductores orgánicos para OFET. Estos dispositivos se basan en las propiedades de transporte de carga de las moléculas basadas en tiofeno, que se pueden optimizar para un alto rendimiento en aplicaciones electrónicas .
Optoelectrónica: diodos emisores de luz
Los derivados del compuesto son integrales en la fabricación de OLED. Su estructura electrónica se puede adaptar para lograr las propiedades optoelectrónicas deseadas, lo que los hace adecuados para su uso en tecnologías de visualización e iluminación .
Farmacología: propiedades antiinflamatorias y antimicrobianas
Los derivados del tiofeno exhiben una variedad de propiedades farmacológicas, incluidos los efectos antiinflamatorios y antimicrobianos. Esto los convierte en candidatos para desarrollar nuevos tratamientos para afecciones que involucran inflamación e infecciones bacterianas .
Inhibición de la corrosión
En aplicaciones industriales, los compuestos de tiofeno sirven como inhibidores de la corrosión. Su estructura química les permite formar capas protectoras sobre los metales, evitando daños oxidativos y prolongando la vida útil de los componentes industriales .
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, including 2-(Hydrazinomethyl)thiophene hydrochloride, have attracted the attention of many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for thiophene derivatives.
Propiedades
IUPAC Name |
thiophen-2-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-7-4-5-2-1-3-8-5;/h1-3,7H,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFPVASCCKZMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259535-14-3 | |
| Record name | [(thiophen-2-yl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-thienylmethyl)hydrazine hydrochloride contribute to the pH-responsive release of ruthenium metallotherapeutics in the study by []?
A1: In the study by [], (2-thienylmethyl)hydrazine hydrochloride (H1) acts as a pH-responsive linker on the surface of mesoporous silica nanoparticles (MSN). The hydrazone bond within H1 is stable at physiological pH (7.4) but hydrolyzes under mildly acidic conditions (pH 5.0-6.0) found in the tumor microenvironment []. This hydrolysis releases the attached ruthenium(II) complex, leading to targeted drug delivery at the tumor site [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)

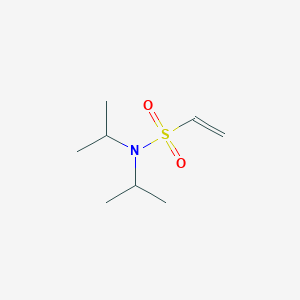
![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)
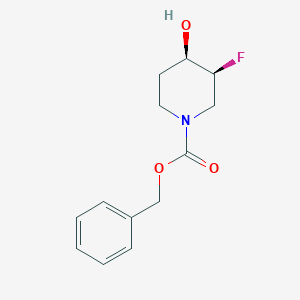

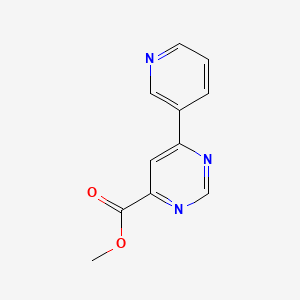
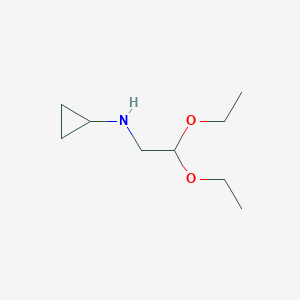
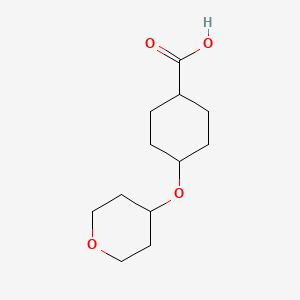



![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
